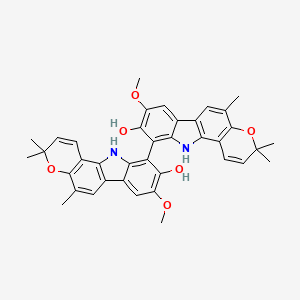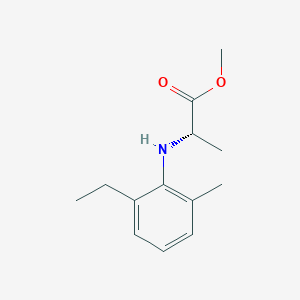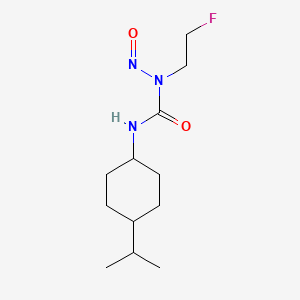
8,8''-Biskoenigine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’'-Biskoenigine is a carbazole alkaloid derived from the plant Murraya koenigii, commonly known as curry leaves. This compound is known for its distinctive chemical structure and potential pharmacological properties. It has garnered interest in various fields of scientific research due to its bioactive nature and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’'-Biskoenigine involves the use of specific elicitors such as methyl jasmonate and salicylic acid to enhance the accumulation of carbazole alkaloids in Murraya koenigii. The methanolic extracts of the treated samples are subjected to UPLC-ESI-QTRAP LC-MS/MS analysis for the separation and quantification of the compound .
Industrial Production Methods: Large-scale production of 8,8’'-Biskoenigine can be achieved by optimizing the concentration and exposure time of elicitors like methyl jasmonate and salicylic acid. This method has shown significant enhancement in the yield of the compound, making it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 8,8’'-Biskoenigine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anticancer activities.
Aplicaciones Científicas De Investigación
8,8’'-Biskoenigine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 8,8’'-Biskoenigine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
Mahanine: Another carbazole alkaloid with similar bioactive properties.
Koenigine: Known for its anti-inflammatory and antimicrobial activities.
Koenimbidine: Exhibits significant antioxidant properties.
Uniqueness: 8,8’'-Biskoenigine stands out due to its unique chemical structure and higher potency in various pharmacological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C38H36N2O6 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |
Clave InChI |
DQRAEENKHHFBHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)

![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)







